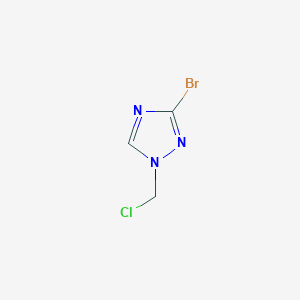

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

Description

Historical Context and Development of 1,2,4-Triazole Chemistry

The foundation of 1,2,4-triazole chemistry traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and two carbon atoms with molecular formula C₂H₃N₃. This initial discovery marked the beginning of extensive research into triazole compounds that would eventually lead to the development of sophisticated derivatives like this compound. The structural characteristics of 1,2,4-triazole became increasingly understood throughout the twentieth century, with researchers recognizing that this heterocycle exists in rapid equilibrium between two tautomeric forms, specifically the 1H-1,2,4-triazole and 4H-1,2,4-triazole configurations, with the 1H-form being more thermodynamically stable.

The development of synthetic methodologies for triazole construction evolved significantly during the mid-twentieth century with the establishment of key synthetic routes including the Einhorn-Brunner reaction and the Pellizzari reaction. These classical approaches provided the foundational methods for accessing basic triazole structures. However, the specific synthesis of halogenated derivatives required more sophisticated methodological developments. The preparation of unsubstituted 1,2,4-triazole from thiosemicarbazide through acylation with formic acid, followed by cyclization and subsequent oxidation reactions, demonstrated the multi-step synthetic pathways that would later be adapted for halogenated analogs.

The recognition that 1,2,4-triazole exhibits amphoteric properties, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a pKa of 1,2,4-triazolium at 2.45 and the neutral molecule at 10.26, provided crucial insights for understanding the reactivity patterns of substituted derivatives. This fundamental understanding of triazole chemistry established the theoretical framework necessary for the rational design of complex halogenated derivatives like this compound.

Classification and Nomenclature of Halogenated 1,2,4-Triazoles

Halogenated 1,2,4-triazoles represent a specialized class of triazole derivatives characterized by the presence of one or more halogen atoms directly attached to the triazole ring system or to substituent groups connected to the ring. The systematic classification of these compounds follows International Union of Pure and Applied Chemistry nomenclature principles, where the position and nature of halogen substituents are clearly specified. In the case of this compound, the nomenclature indicates that a bromine atom occupies the 3-position of the triazole ring, while a chloromethyl group is attached to the 1-position nitrogen atom.

The structural diversity within halogenated triazole families is exemplified by compounds such as 3-chloro-1,2,4-triazole and 3,5-dibromo-1,2,4-triazole, which demonstrate different halogenation patterns and resulting chemical properties. The systematic approach to naming these compounds ensures precise identification of structural features that determine their chemical behavior and synthetic utility. For instance, the distinction between this compound and its isomeric forms relies on careful specification of the substitution pattern around the triazole core.

The classification system also encompasses the differentiation between direct halogen substitution on the ring carbon atoms versus halogenated alkyl substituents attached to ring nitrogen atoms. This distinction is crucial for understanding reactivity patterns, as ring-substituted halogens typically exhibit different chemical behavior compared to halogens present in alkyl side chains. The chloromethyl group in this compound exemplifies this latter category, where the chlorine atom is positioned on a methyl carbon attached to the ring nitrogen rather than directly on the triazole ring itself.

Significance of this compound in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of functional groups that provide multiple reactive sites for further chemical transformations. The presence of both a ring-bound bromine atom and a chloromethyl substituent creates opportunities for sequential or concurrent functionalization reactions that can lead to complex molecular architectures. This dual-halogen system is particularly valuable in synthetic chemistry because it allows for orthogonal reactivity, where different reaction conditions can selectively activate either the aromatic bromine or the aliphatic chlorine atom.

Modern research applications of this compound focus primarily on its utility as a versatile synthetic intermediate for constructing more complex heterocyclic systems. The bromine substituent at the 3-position is amenable to various cross-coupling reactions, including palladium-catalyzed processes that can introduce diverse aromatic or aliphatic substituents. Simultaneously, the chloromethyl group serves as an excellent electrophilic center for nucleophilic substitution reactions, enabling the introduction of various nucleophiles to create extended molecular frameworks.

The molecular weight of 196.43 grams per mole and the specific spatial arrangement of functional groups in this compound make it particularly suitable for applications in medicinal chemistry research. The compound serves as a key building block for developing more complex pharmaceutical intermediates, where the triazole core provides metabolic stability while the halogen substituents offer sites for structural modification and optimization. Research investigations have demonstrated that such multiply-substituted triazole derivatives often exhibit enhanced binding affinity and selectivity toward biological targets compared to simpler analogs.

Comparative Analysis with Related Halogenated Triazole Derivatives

The comparative analysis of this compound with related halogenated derivatives reveals important structure-reactivity relationships that guide synthetic strategy development. When compared to 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole, which has molecular formula C₃H₃Cl₂N₃ and molecular weight 151.98 grams per mole, the bromine-containing analog demonstrates enhanced reactivity in cross-coupling reactions due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. This difference in bond strength translates to improved reaction rates and yields in palladium-catalyzed coupling processes.

The structural comparison extends to compounds such as 3-bromo-1-methyl-1H-1,2,4-triazole, which contains a simple methyl substituent instead of the chloromethyl group. This analog, with molecular formula C₃H₄BrN₃ and molecular weight 161.98 grams per mole, lacks the additional reactive chlorine center present in the chloromethyl derivative. Consequently, 3-bromo-1-methyl-1H-1,2,4-triazole offers fewer opportunities for further functionalization compared to the chloromethyl analog, making the latter more versatile for synthetic applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactive Sites |

|---|---|---|---|---|

| This compound | C₃H₃BrClN₃ | 196.43 | Aromatic Br, Chloromethyl | Two distinct halogen centers |

| 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole | C₃H₃Cl₂N₃ | 151.98 | Aromatic Cl, Chloromethyl | Two chlorine centers |

| 3-bromo-1-methyl-1H-1,2,4-triazole | C₃H₄BrN₃ | 161.98 | Aromatic Br, Methyl | Single halogen center |

Analysis of dihalogenated derivatives such as 3,5-dibromo-1,2,4-triazole provides additional perspective on the impact of multiple halogen substitution patterns. These symmetrically substituted compounds exhibit different reactivity profiles compared to asymmetrically substituted derivatives like this compound. The asymmetric substitution pattern in the target compound provides opportunities for regioselective synthetic transformations that are not available with symmetric dihalogenated analogs.

The comparative analysis also reveals that compounds with mixed halogen systems, such as this compound, often demonstrate superior synthetic utility compared to mono-halogenated or symmetrically di-halogenated derivatives. This enhanced utility arises from the ability to exploit the different chemical properties of bromine and chlorine atoms to achieve selective transformations under appropriately chosen reaction conditions. The strategic placement of these different halogens on distinct molecular sites creates opportunities for sequential reaction sequences that can build molecular complexity in a controlled manner.

Properties

IUPAC Name |

3-bromo-1-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClN3/c4-3-6-2-8(1-5)7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZFVDUJCRACCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with bromine and chloromethylating agents. One common method includes the bromination of 1H-1,2,4-triazole followed by chloromethylation under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are often used.

Major Products Formed

Substitution Reactions: Products include azido-triazoles, thiocyanato-triazoles, and amino-triazoles.

Oxidation and Reduction Reactions: Products include various oxidized or reduced triazole derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Applications

Antifungal Activity

1,2,4-Triazole derivatives have shown significant antifungal properties. Research indicates that compounds within this class can effectively inhibit various fungal pathogens. For instance, derivatives have been synthesized that exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL for certain compounds .

Antibacterial Properties

The antibacterial potential of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole derivatives has also been explored. Studies have demonstrated that these compounds can inhibit the growth of several Gram-positive and Gram-negative bacteria. Notably, one study reported that a triazole derivative had an MIC of 8 μg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral properties of 1,2,4-triazoles are under investigation, with some derivatives showing activity against viral infections. The mechanism often involves the inhibition of viral replication processes .

Agricultural Applications

Fungicides

In agriculture, triazole compounds are widely used as fungicides due to their effectiveness in controlling plant pathogenic fungi. For example, triazole derivatives have been formulated into commercial products to combat fungal diseases in crops such as wheat and barley . The structural modifications in these compounds can enhance their efficacy and reduce toxicity.

Plant Growth Regulators

Certain triazole compounds also serve as plant growth regulators. They can influence plant metabolism and growth patterns by inhibiting specific enzymes involved in gibberellin biosynthesis .

Industrial Applications

Catalysts in Organic Synthesis

this compound can act as a catalyst in various organic reactions. Its ability to facilitate acylation reactions makes it valuable in synthesizing esters and other organic compounds. The use of triazoles as ligands in coordination chemistry has also been explored for creating transition metal complexes.

Case Studies

Mechanism of Action

The mechanism of action of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

- 3-Bromo-5-phenyl-1H-1,2,4-triazole (CID 12217070) : Replaces the chloromethyl group with a phenyl ring, enhancing aromatic stacking interactions. The bromine at position 3 and phenyl at position 5 contribute to antimicrobial activity .

- 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1609402-81-4) : Substitutes chloromethyl with methyl and trifluoromethyl groups, improving lipophilicity and metabolic stability, relevant to pharmaceutical applications .

- 1-(4-Nitrophenyl)-3-bromo-1H-1,2,4-triazole : Features a nitro group on the aryl substituent, increasing electron-withdrawing effects and reactivity in Stille or Suzuki couplings .

Physical Properties

Cross-Coupling Reactions

The bromine atom at position 3 enables Pd-catalyzed cross-coupling reactions. For example, Stille coupling with tributylstannylpyridine yields pyridine-functionalized triazoles, useful in kinase inhibitor synthesis . In contrast, chloromethyl-substituted triazoles undergo nucleophilic substitution (e.g., with amines or thiols) to generate quaternary salts or thioethers .

Comparative Analysis of Energetic Properties

Triazole-based energetic salts are benchmarked against conventional explosives:

| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Sensitivity | |

|---|---|---|---|---|

| This compound | Not studied | Not studied | Moderate | |

| APATO-Perchlorate | 8.9 | 34.2 | Low | |

| TNT | 6.9 | 19.0 | High | |

| TKX-50 | 9.8 | 40.3 | Very Low |

Key Insight : Bromo-triazoles with electron-withdrawing groups (e.g., nitro, chloromethyl) exhibit enhanced stability and energetic performance due to strong van der Waals interactions and balanced oxygen balance .

Biological Activity

The compound 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is part of the triazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C₄H₄BrClN₄

- Molecular Weight: 207.46 g/mol

The triazole ring system is characterized by its five-membered structure containing three nitrogen atoms. The presence of bromine and chloromethyl groups enhances the compound's reactivity and biological potential.

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition Studies:

- Mechanism of Action:

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 10 | Ciprofloxacin (5) |

| Escherichia coli | 15 | Ampicillin (20) |

| Pseudomonas aeruginosa | 20 | Norfloxacin (15) |

Antifungal Activity

Triazoles are also recognized for their antifungal properties, particularly in inhibiting fungal cytochrome P450 enzymes.

Research Findings

- The compound has shown promise in vitro against various fungal strains, including Candida albicans. The structure-activity relationship indicates that halogenated triazoles can enhance antifungal efficacy by disrupting fungal cell membrane integrity .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Candida albicans | 12 | Fluconazole (8) |

| Aspergillus niger | 25 | Itraconazole (20) |

Potential Anticancer Activity

Emerging studies suggest that triazole derivatives may possess anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation.

Case Study Overview

- A recent investigation into the cytotoxic effects of various triazole derivatives indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were notably lower than those of standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole with high purity?

The synthesis typically involves sequential functionalization of the triazole ring. A common approach is the hydroxymethylation of 1H-1,2,4-triazole using paraformaldehyde under acidic catalysis, followed by halogenation. For example, chlorination with thionyl chloride (SOCl₂) introduces the chloromethyl group, while bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in a solvent like DMF or acetonitrile . Purity is enhanced via recrystallization or column chromatography (silica gel, chloroform/methanol eluent).

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloromethyl and bromo groups) and aromatic proton environments.

- FTIR : Identification of C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches.

- Mass Spectrometry (EI/ESI) : To verify molecular weight (e.g., [M+H]+ at m/z 210.4).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related triazole derivatives .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and heat. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong oxidizers or bases. Use desiccants (e.g., silica gel) in storage vials. Decomposition risks include liberation of HBr or HCl under elevated temperatures (>80°C) .

Advanced Research Questions

Q. What strategies resolve low yields in the bromination step during synthesis?

Low yields often stem from incomplete halogenation or side reactions. Optimize by:

Q. How do computational methods (e.g., DFT) elucidate the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates charge distribution, revealing electrophilic centers. For this compound, the chloromethyl group exhibits higher electrophilicity (Mulliken charge: +0.32) than the bromo-substituted position (+0.18), guiding regioselective reactions .

Q. What contradictions exist in reported biological activities of structurally similar triazoles, and how can they be addressed?

Some studies report potent antimicrobial activity for bromo-triazoles, while others note reduced efficacy compared to fluoro or methyl analogs (e.g., triadimefon derivatives). To resolve discrepancies:

- Perform comparative MIC assays against standardized microbial strains.

- Analyze substituent effects via Hammett plots or 3D-QSAR modeling .

- Re-evaluate solubility and bioavailability using logP and ADMET profiling .

Q. How can the compound’s potential as a kinase inhibitor (e.g., TYK2) be experimentally validated?

- In vitro assays : Measure IC₅₀ values using recombinant TYK2 kinase and a FRET-based phosphorylation assay.

- Docking studies : Use AutoDock Vina to model interactions with the ATP-binding pocket, prioritizing residues like Lys923 and Glu903 .

- Cellular validation : Test inhibition of IL-12/IL-23 signaling in THP-1 cells via Western blot (STAT3/STAT4 phosphorylation) .

Q. What methodologies optimize regioselective cross-coupling reactions (e.g., Suzuki) at the bromo position?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.